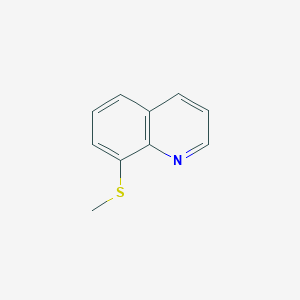

8-(Methylthio)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methylsulfanylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHLUPGPSGUEAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methylthio Quinoline and Its Derivatives

Direct Synthesis Strategies for 8-(Methylthio)quinoline

The direct synthesis of 8-(methylthio)quinoline can be achieved through several strategic approaches, primarily involving the methylation of a pre-existing thiol functionality or the regioselective introduction of the methylthio group onto the quinoline (B57606) core.

Synthetic Routes Utilizing 8-Quinolinethiol Precursors

The most direct and common method for the synthesis of 8-(methylthio)quinoline is the S-alkylation of 8-quinolinethiol, also known as 8-mercaptoquinoline (B1208045). chemicalbook.comscispace.com This precursor is typically prepared from quinoline via sulfonation followed by reduction or through methods involving quinoline-8-sulfonyl chloride. wikipedia.org Once 8-quinolinethiol is obtained, it can be readily methylated.

The reaction involves the deprotonation of the thiol group with a base to form a more nucleophilic thiolate anion, which then reacts with a methylating agent, such as methyl iodide, in a standard nucleophilic substitution reaction. scispace.comjmaterenvironsci.com

General Reaction Scheme:

Quinoline → 8-Quinolinethiol → 8-(Methylthio)quinoline

This method is efficient and benefits from the commercial availability of 8-quinolinethiol hydrochloride. chemicalbook.comguidechem.com

Regioselective Approaches for Methylthio Group Introduction

Achieving regioselectivity to specifically introduce a functional group at the C8 position of the quinoline ring is a significant synthetic challenge. Modern methods have been developed to address this, offering alternatives to the classic precursor routes.

One advanced strategy involves the transition metal-catalyzed C-H functionalization of quinoline N-oxides. nih.govnih.govmdpi.com The N-oxide group acts as a directing group, facilitating the selective activation of the C-H bond at the C8 position. nih.govkaist.ac.kr While direct C-H methylthiolation is an emerging area, this approach allows for the introduction of various functionalities at C8, which could potentially be converted to a methylthio group. For instance, Ru(II)-catalyzed C8-H arylation of quinoline N-oxides with arylboronic acids has been demonstrated, showcasing the power of N-oxides to direct functionalization to this specific position. nih.govkaist.ac.kr

Another approach involves the action of sodium methanethiolate (B1210775) on haloquinolines, where the methanethiolate acts as a nucleophile to displace a halogen atom. researchgate.net For example, the reaction of 8-bromoquinoline (B100496) with sodium methanethiolate in a suitable solvent like DMF can yield 8-(methylthio)quinoline. This method's success is contingent on the reactivity of the C-X bond at the C8 position.

Derivatization and Functionalization of the Quinoline Scaffold Bearing Methylthio Groups

Once the 8-(methylthio)quinoline core is established, it can be further modified to create a diverse library of derivatives. These modifications include nucleophilic substitution on halogenated analogs, further alkylation processes, and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions on Halogenated Quinoline Thio Analogues

Halogenated 8-(methylthio)quinoline derivatives are valuable substrates for nucleophilic aromatic substitution (SNAF) reactions. masterorganicchemistry.com A halogen, such as fluorine or chlorine, at a position activated towards substitution can be displaced by various nucleophiles. smolecule.com For instance, in a compound like 5-fluoro-8-(methylthio)quinoline, the fluorine atom can be replaced by nucleophiles like amines or other thiolates to generate new derivatives. smolecule.com The reaction is driven by the formation of a stable intermediate (a Meisenheimer complex) and is facilitated by electron-withdrawing effects within the aromatic system. masterorganicchemistry.com

S-Alkylation Processes for Methylthio Group Formation

The S-alkylation of a thiol is the fundamental step for forming the methylthio group, as discussed in section 2.1.1. This process is a widely used method for the synthesis of thioethers (sulfides) in organic chemistry. jmaterenvironsci.comruc.dk The reaction typically involves treating a thiol with an alkyl halide in the presence of a base. jmaterenvironsci.com Various conditions can be employed to optimize this transformation.

Research on related quinoline systems has explored different bases and solvents for this methylation. For example, strong bases like sodium hydride (NaH) or milder bases like potassium carbonate (K₂CO₃) have been used effectively. The choice of solvent, such as dimethylformamide (DMF) or acetone, can also influence the reaction outcome. beilstein-journals.org

| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Thiols, Alkyl Halides | KF/Al₂O₃ | Solvent-free | Microwave or Ultrasound | High | ruc.dk |

| Thiols, Alcohols | Silica Alumina | Solvent-free or Toluene | 80 °C | Up to 99% | beilstein-journals.org |

| Thiols, Alkyl Halides | None | Neat | 100 °C | High | jmaterenvironsci.com |

| Thiols, Alcohols | Alkyl Halides (catalyst) | None | N/A | High | rsc.org |

Metal-Catalyzed Cross-Coupling Methodologies for Arylated 8-(Methylthio)quinolines

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and synthesizing arylated heterocycles. researchgate.netresearchgate.net To create arylated 8-(methylthio)quinolines, a common strategy is to start with a di-functionalized quinoline, such as one bearing both a methylthio group at C8 and a halogen (e.g., bromine) at another position (e.g., C5, C6, or C7).

The Suzuki reaction involves the coupling of this halo-8-(methylthio)quinoline with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net This approach allows for the modular and efficient synthesis of a wide range of derivatives where different aryl groups can be introduced onto the 8-(methylthio)quinoline scaffold. Research has shown successful Suzuki couplings on various bromo-quinolines to introduce phenyl groups, including those substituted with methylthio moieties. researchgate.net The 8-aminoquinoline (B160924) moiety itself has also been employed as an effective directing group in palladium-catalyzed C-H arylations. nih.govsemanticscholar.orgresearchgate.net

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₂(Cl)₂ | 6,8-Bis[4-(methylthio)phenyl]tetrahydroquinoline | researchgate.net |

| Quinoline N-oxide | Arylboronic acids | Ru(II) complex | 8-Arylquinoline | nih.gov |

| Carboxylic acid with 8-aminoquinoline amide auxiliary | Aryl iodides | Pd(OAc)₂ | β-Arylated carboxylic acid derivative | nih.gov |

| Haloquinolines | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted quinolines | chim.it |

Reactivity and Organic Transformations of 8 Methylthio Quinoline

Transformations Involving the Methylthio Moiety

The methylthio group at the 8-position of the quinoline (B57606) ring is susceptible to oxidation and cleavage reactions, providing pathways to functionalized quinoline derivatives.

The sulfur atom of the methylthio group in 8-(methylthio)quinoline can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. For instance, the oxidation of 2-(methylthio)-7-methoxyquinoline with meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding 2-methylsulfonylquinoline in high yield. thieme-connect.com This transformation is significant as the resulting methylsulfonyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. thieme-connect.com While this example is for a substituted 2-(methylthio)quinoline (B1594497), the principle applies to the 8-substituted isomer as well.

The cleavage of the S-methyl bond, or S-demethylation, is a key transformation of 8-(methylthio)quinoline, often leading to the formation of 8-mercaptoquinoline (B1208045) derivatives. This process can be induced by various reagents. For example, attempts to prepare a gold(III) complex of 8-methylthioquinoline resulted in the demethylation of the ligand and the isolation of a gold(II) complex with the 8-mercaptoquinoline anion. publish.csiro.au

A notable example of S-demethylation involves an intramolecular transmethylation from the sulfur atom to a coordinated platinum(II) center. When [PtMe₂(μ-SMe₂)]₂ or [PtMe₂(μ-SEt₂)]₂ is reacted with 8-(methylthio)quinoline (mtq), or upon heating the isolable intermediate PtMe₂(mtq), a sulfur-to-platinum(II) transmethylation occurs. acs.org This internal redox reaction results in the formation of a dimeric platinum(IV) complex, syn-[fac-PtMe₃(μ-qt)]₂, where qt⁻ is the 8-quinolinethiolato anion. acs.org This process is stereospecific, as demonstrated by CD₃ labeling experiments. acs.org

Reactions at the Quinoline Nucleus

The quinoline ring system in 8-(methylthio)quinoline can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the conditions and regioselectivity are influenced by the presence of the methylthio group.

In general, electrophilic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. massey.ac.nz For unsubstituted quinoline, nitration typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, while sulfonation gives quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk The presence of the methylthio group at the 8-position is expected to influence the regioselectivity of further electrophilic substitutions. For instance, in quinolino[7,8-h]quinoline, resonance structures indicate that the 5 and 8 positions have partial positive character, making electrophilic attack at these positions less favorable. massey.ac.nz

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of quinoline rings, particularly when they are activated by electron-withdrawing groups or when a good leaving group is present. The methylthio group itself is not a typical leaving group for SNAr. However, its oxidation to a methylsulfonyl group dramatically enhances its leaving group ability. thieme-connect.com

The 2-methylsulfonyl group on a quinoline ring can be readily displaced by various nucleophiles, including amines like morpholine, benzylamine, and aniline, to afford the corresponding 2-aminoquinoline (B145021) derivatives in good yields. thieme-connect.com This strategy has been employed in the synthesis of diverse 2-substituted quinolines. thieme-connect.com

Furthermore, in substituted quinoline systems, such as 6,8-dibromoquinoline (B11842131), nucleophilic substitution can be achieved. Treatment of 6,8-dibromoquinoline with copper cyanide in boiling DMF leads to a mixture of 8-bromo-6-cyanoquinoline, 6-bromo-8-cyanoquinoline, and 6,8-dicyanoquinoline. tubitak.gov.tr

Intramolecular Rearrangements and Cyclization Pathways

8-(Methylthio)quinoline and its derivatives can participate in intramolecular rearrangements and cyclization reactions to form fused heterocyclic systems. These reactions are often catalyzed by acids or transition metals and lead to the construction of complex molecular architectures.

An example of an acid-induced intramolecular domino cyclization involves N,S-anilinoacetals derived from 2-arylcyclopropyl ketones. arkat-usa.org This reaction yields novel substituted 3-aryl cyclopenta[c]quinolines through the concomitant formation of a cyclopentane (B165970) and a quinoline ring in a single operation. arkat-usa.org

Iodocyclization of 3-alkynyl-2-(methylthio)quinolines provides a route to thieno[2,3-b]quinoline derivatives. chim.it These products can then serve as substrates for further cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions. chim.it Intramolecular Heck reactions have also been utilized, for instance, in the synthesis of the core structure of camptothecin. chim.it

Furthermore, the rearrangement of N-quinolinyl-isoxazol-5(2H)-ones under mild basic conditions can lead to the formation of functionalized pyrimido[1,2-a]quinoline derivatives. nih.gov

Coordination Chemistry of 8 Methylthio Quinoline and Its Metal Complexes

Ligand Design and Coordination Modes of 8-(Methylthio)quinoline

The specific placement of the nitrogen and sulfur atoms in 8-(methylthio)quinoline dictates its behavior as a robust chelating ligand.

8-(Methylthio)quinoline is characterized as a bidentate, heterocyclic chelating agent that coordinates to metal ions through the quinoline (B57606) ring nitrogen and the sulfur atom of the methylthio group. publish.csiro.auresearchgate.net This dual-donor capability allows it to be classified as an S,N-type ligand. The coordination of both the hard nitrogen donor and the soft sulfur donor makes it an effective ligand for a wide range of transition metals, particularly those of the later d-series which have a higher affinity for softer donor atoms like sulfur. publish.csiro.au The chelation results in the formation of a thermodynamically stable five-membered ring. researchgate.netdntb.gov.ua

The chelation of 8-(methylthio)quinoline to a metal center imposes specific geometric constraints. Molecular models indicate that, unlike its sterically hindered derivative 2-methyl-8-methylthioquinoline, two molecules of mtq can be accommodated around a metal ion in a square-planar geometry. publish.csiro.au The steric hindrance introduced by a methyl group in the 2-position of the quinoline ring in the related ligand, 2-methyl-8-methylthioquinoline (mmtq), prevents the formation of such square-planar bis-chelated complexes. publish.csiro.auresearchgate.net This comparison highlights the relatively unhindered chelating nature of 8-(methylthio)quinoline itself. The ligand typically forms either mono-chelated complexes, with the formula M(mtq)X₂, or bis-chelated complexes, [M(mtq)₂]²⁺, depending on the metal ion and reaction conditions. publish.csiro.au

Synthesis and Elucidation of Transition Metal Complexes

The synthesis of metal complexes with 8-(methylthio)quinoline has been explored for various transition metals, leading to compounds with distinct stoichiometries and geometries.

Complexes of 8-(methylthio)quinoline with several platinum group metals have been synthesized and characterized.

Platinum(II) and Palladium(II): Mono-chelated complexes with the general formula MX₂(mtq) (where M = Pd, Pt; X = Cl, Br) have been successfully isolated. publish.csiro.au However, attempts to prepare bis-chelated complexes of the type M(mtq)₂₂ for palladium(II) and platinum(II) were reported as unsuccessful. publish.csiro.au In a different reaction, the treatment of platinum(II) dimethyl complexes with 8-(methylthio)quinoline yields an isolable intermediate, PtMe₂(mtq), which subsequently undergoes an intramolecular S→Pt transmethylation upon heating. acs.org

Rhodium(III) and Iridium(III): Coordination compounds of mtq with the complex fragments [RhIII(C₅Me₅)Cl]⁺ and [IrIII(C₅Me₅)Cl]⁺ have also been synthesized and structurally characterized. researchgate.net

8-(Methylthio)quinoline forms stable complexes with a variety of other transition metals.

Copper(I) and Copper(II): Several copper complexes have been reported. These include mono-chelated species like CuX₂(mtq) (X = Cl, Br) and the dimeric sulphato-complex CuSO₄(mtq)·2H₂O. publish.csiro.au A bis-chelated copper(II) complex, Cu(mtq)₂₂, has also been obtained. publish.csiro.au Furthermore, a copper(I) complex with the formula CuI(mtq) has been characterized. publish.csiro.au

Silver(I): A bis-chelated silver(I) complex, [Ag(mtq)₂]ClO₄, has been synthesized. publish.csiro.au

Cobalt(II): While detailed synthesis for cobalt complexes with 8-(methylthio)quinoline was not found in the provided results, related studies on its 2-methyl derivative imply their existence. publish.csiro.auresearchgate.net

Nickel(II): High-spin, presumably octahedral complexes with the formula NiX₂(mtq)₂ (X = Cl, Br, I, NCS) have been prepared. publish.csiro.auresearchgate.net

Lanthanum and Chromium: Based on the available search results, there is no information on the synthesis of lanthanum or chromium complexes with 8-(methylthio)quinoline. Studies on these metals tend to involve other quinoline derivatives, such as 8-hydroxyquinoline (B1678124). frontiersin.orgasianpubs.orgasianpubs.org

Cadmium and Zinc: Specific reports on the synthesis of cadmium and zinc complexes with 8-(methylthio)quinoline were not found in the provided search results.

Structural Characterization of 8-(Methylthio)quinoline Metal Complexes

The structures of 8-(methylthio)quinoline complexes vary depending on the metal center and its oxidation state. While extensive crystallographic data for simple complexes are limited in the search results, some structural features have been elucidated.

Coordination compounds of mtq with complex fragments like PtIVMe₄ have been structurally characterized. researchgate.net In the (MTQ)PtMe₄ complex, the bonding within the chelate ring is described as balanced, with a relatively short Pt-S bond distance. researchgate.net The solid reflectance spectra of related complexes with the 2-methyl derivative, such as MX₂ (mmtq) (M = Co, Ni, Cu; X = Cl, Br), suggest a pseudo-tetrahedral configuration around the metal atom. publish.csiro.au For nickel(II), complexes of the type NiX₂(mtq)₂ are proposed to have an octahedral geometry. publish.csiro.au

| Bond | Distance (Å) |

|---|---|

| Pt—S | 2.319 |

| Pt—N | 2.150 |

Single Crystal X-ray Diffraction Analysis of Complex Architectures

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules. In the context of 8-(methylthio)quinoline (mtq) complexes, this method has been instrumental in elucidating the coordination geometries and intermolecular interactions that define their solid-state architectures.

A variety of metal complexes with mtq and its derivatives have been synthesized and structurally characterized. For instance, several transition metal complexes with the related tridentate ligand, 8-((pyridin-2-yl)methylthio)quinoline, have been analyzed, revealing diverse structural motifs including discrete mononuclear units, dinuclear rings, and one-dimensional polymeric chains. researchgate.netresearchgate.net These studies highlight the versatility of the quinoline thioether scaffold in constructing a range of supramolecular architectures.

The coordination environment around the metal center is a key feature revealed by X-ray diffraction. For example, in complexes of a symmetrical quinoline thioether ligand, 2,6-bis(8-quinolinylthiomethyl)pyridine, with Cu(II), Ni(II), and Zn(II), the metal ions are found in distinct coordination environments, leading to discrete mononuclear or dinuclear structures. researchgate.net Similarly, analysis of platinum(II) and palladium(II) complexes with quinoline-2-carboxaldehyde thiosemicarbazone shows square-planar geometries where the ligand coordinates tridentately. bg.ac.rs

Influence of Ligand Conformation on Complex Geometry and Stability

The conformation of the 8-(methylthio)quinoline ligand plays a significant role in determining the geometry and stability of its metal complexes. As a bidentate ligand, mtq coordinates to a metal center through the nitrogen atom of the quinoline ring and the sulfur atom of the methylthio group, forming a chelate ring. The flexibility of the thioether linkage allows the ligand to adopt different conformations to accommodate the coordination preferences of various metal ions.

The steric and electronic properties of substituents on the quinoline ring can also influence the stability of the resulting complexes. For example, the presence of a bulky group near the coordination site can lead to steric hindrance, which may destabilize the complex. loc.govscispace.com Conversely, the introduction of certain substituents can enhance the stability of the metal-ligand bond. nih.gov A study on 8-mercaptoquinoline (B1208045) and its alkyl-substituted derivatives demonstrated that the position of the alkyl group significantly affects the stability of the metal complexes formed. nih.gov

The interplay between ligand conformation and complex stability is a key aspect of coordination chemistry. Understanding these relationships allows for the rational design of ligands to form complexes with desired geometries and stabilities for various applications.

Stereospecific Processes in Metal-8-(Methylthio)quinoline Systems

Stereospecific reactions are chemical reactions in which the stereochemistry of the reactant completely determines the stereochemistry of the product. In the context of metal-8-(methylthio)quinoline systems, fascinating stereospecific processes have been observed, particularly involving intramolecular group transfer.

Intramolecular S→M Transmethylation Phenomena

A notable example of a stereospecific process in metal-8-(methylthio)quinoline systems is the intramolecular transmethylation from the sulfur atom of the ligand to the coordinated metal center (S→M). This phenomenon has been observed in platinum(II) complexes of 8-(methylthio)quinoline.

Specifically, the reaction of [PtMe₂(μ-SMe₂)]₂ or [PtMe₂(μ-SEt₂)]₂ with 8-(methylthio)quinoline (mtq), or the heating of the isolable intermediate PtMe₂(mtq), leads to a sulfur-to-platinum(II) transmethylation. acs.orgacs.org This internal redox reaction results in the formation of a dinuclear platinum(IV) complex, syn-[fac-PtIVMe₃(μ-8-quinolinethiolato)]₂. acs.orgacs.org In this product, the methyl group has migrated from the sulfur atom of the mtq ligand to the platinum center, and the resulting quinolinethiolato ligand bridges two platinum centers.

Crucially, labeling experiments using CD₃ have demonstrated that this transmethylation process proceeds in a stereospecific manner. acs.org This indicates a well-defined transition state and mechanism for the methyl group transfer. The final product, syn-[fac-PtMe₃(μ-qt)]₂, exhibits a structure where the two quinoline rings are arranged in a nearly stacked fashion. acs.orgacs.org This intramolecular S→Pt transmethylation represents a variant of the well-known S-demethylation reaction induced by platinum complexes and highlights the unique reactivity that can be achieved within the coordination sphere of 8-(methylthio)quinoline complexes. acs.org

Catalytic Applications of 8 Methylthio Quinoline and Its Derivatives

Heterogeneous Catalysis Incorporating Sulfur-Containing Quinoline (B57606) Moieties

The presence of sulfur in a substrate is often detrimental in heterogeneous catalysis, as it can poison the catalyst by strongly adsorbing to the metal surface and blocking active sites. nih.gov Consequently, the development of sulfur-tolerant catalysts is a significant challenge, and sulfur-containing quinolines like 8-(methylthio)quinoline serve as important benchmark substrates for testing the efficacy of such catalysts.

The chemoselective hydrogenation of the nitrogen-containing ring in quinolines to produce tetrahydroquinolines (THQs) is a valuable transformation, as THQs are prevalent in many bioactive molecules. acs.org When the quinoline substrate also contains a sulfur group, as in 8-(methylthio)quinoline, the challenge is to achieve selective hydrogenation of the N-heterocycle without causing hydrodesulfurization (HDS) or hydrogenation of other functional groups.

Recent research has demonstrated the successful chemoselective hydrogenation of 2-methyl-8-(methylthio)quinoline using a novel heterogeneous ruthenium-sulfur (Ru-S) catalyst. nih.govacs.org This catalyst has shown remarkable tolerance to various sulfur functionalities. The reaction conditions can be fine-tuned to maximize the yield of the desired tetrahydroquinoline while minimizing the undesired HDS side reaction.

Below is a table summarizing the results of the hydrogenation of 2-methyl-8-(methylthio)quinoline under various conditions.

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Yield of THQ (%) | Yield of HDS (%) |

| Ru-Mo-S-0.33 | 150 | 40 | Toluene | 100 | 25 | 75 |

| Ru-Mo-S-0.33 | 80 | 40 | Toluene | 100 | 79 | 21 |

| Ru-Mo-S-0.33 | 60 | 40 | Toluene | 100 | 95 | 5 |

| Ru-Mo-S-0.33 | 60 | 10 | Toluene | 60 | 58 | 2 |

| Ru-S-0.33 | 60 | 40 | Toluene | 100 | 94 | 6 |

| Ru-W-S-0.33 | 60 | 40 | Toluene | 46 | 40 | 6 |

Data sourced from a study on the chemoselective heterogeneous hydrogenation of sulfur-containing quinolines. nih.govacs.org

The data clearly indicates that by optimizing the reaction temperature, a high yield of the desired 1,2,3,4-tetrahydro-2-methyl-8-(methylthio)quinoline can be achieved with minimal hydrodesulfurization. nih.govacs.org

The challenge of sulfur poisoning has driven the development of specific catalyst design strategies. A key principle is to reduce the binding affinity of sulfur to the active metal surface. nih.gov This can be achieved in several ways:

Use of Metal Sulfides: Instead of pure metals, metal sulfides are often used as catalysts. The pre-sulfided surface is less susceptible to poisoning by organic sulfur compounds. The Ru-S catalyst mentioned previously is an example of this approach. nih.govacs.org

Doping with Heteroatoms: Doping metal nanoparticles with other elements can modify their electronic properties and reduce sulfur adsorption. For instance, doping ruthenium nanoparticles with phosphorus has been shown to significantly increase their sulfur tolerance in the hydrogenation of nitroarenes. acs.org

Bimetallic Catalysts: The use of bimetallic alloys can also enhance sulfur resistance. For example, Ni-Sn bimetallic catalysts have demonstrated improved sulfur tolerance, albeit sometimes at the cost of reduced activity. rsc.org

These principles are crucial for the successful catalytic transformation of sulfur-containing substrates like 8-(methylthio)quinoline.

Investigation of Catalyst Performance and Reusability

A critical aspect of heterogeneous catalysis is the ability to reuse the catalyst over multiple cycles without a significant loss of activity or selectivity. This is particularly important for the economic and environmental viability of a catalytic process.

The reusability of the Ru-S catalyst was investigated in the hydrogenation of 2-methyl-8-(methylthio)quinoline. The catalyst demonstrated good stability and could be recycled for several runs. The results of the recycling experiments are presented below.

| Run | Conversion (%) | Yield of THQ (%) |

| 1 | >99 | 95 |

| 2 | >99 | 94 |

| 3 | >99 | 93 |

| 4 | >99 | 92 |

| 5 | >99 | 90 |

| 6 | >99 | 90 |

| 7 | >99 | 88 |

Data sourced from catalyst recycling experiments for the hydrogenation of 2-methyl-8-(methylthio)quinoline to its corresponding tetrahydroquinoline. The reaction time for the seventh run was extended. nih.govacs.org

These findings highlight the robustness of the designed sulfur-tolerant catalyst, making it a promising candidate for practical applications in the hydrogenation of sulfur-containing N-heterocycles. nih.govacs.org

Theoretical and Computational Investigations of 8 Methylthio Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecules. They employ the principles of quantum mechanics to model molecular properties. For complex organic molecules like 8-(Methylthio)quinoline, methods such as Density Functional Theory (DFT) and ab initio calculations are commonly used to determine optimized geometry, vibrational frequencies, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It is particularly effective for optimizing the geometry of compounds, which involves finding the lowest energy arrangement of atoms in a molecule. The process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

For quinoline (B57606) derivatives, DFT calculations are frequently performed using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with various basis sets. researchgate.netmdpi.comrjptonline.org For instance, the B3LYP functional with a 6-311++G(d,p) basis set has been successfully used to optimize the structures of related quinoline and quinazoline derivatives. researchgate.net This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. The geometry optimization process for 8-(Methylthio)quinoline would involve calculating the electronic energy at different atomic arrangements until a stable, minimum-energy conformation is found.

Table 1: Representative Bond Lengths and Angles for Quinoline Derivatives Calculated by DFT

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C-S Bond Length | ~1.77 - 1.80 | B3LYP/6-311G(d,p) |

| S-CH₃ Bond Length | ~1.80 - 1.83 | B3LYP/6-311G(d,p) |

| C-N-C Bond Angle | ~117 - 119 | B3LYP/6-311G(d,p) |

| C-S-C Bond Angle | ~100 - 105 | B3LYP/6-311G(d,p) |

Note: The values in the table are illustrative and based on calculations for structurally similar compounds containing methylthio and quinoline moieties.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations used to study molecular systems. researchgate.net Unlike DFT, which relies on a functional of the electron density, ab initio methods are derived directly from theoretical principles without the use of experimental data.

The choice of basis set is critical for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. More advanced basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent cc-pVDZ, include polarization and diffuse functions. researchgate.netmdpi.com These functions allow for a more flexible and accurate description of the electron distribution, especially in molecules with heteroatoms like sulfur and nitrogen, and for describing non-covalent interactions. For 8-(Methylthio)quinoline, a basis set like 6-31+G(d,p) or higher would be appropriate to accurately model the electronic structure and properties, accounting for the lone pairs on the sulfur and nitrogen atoms. nih.gov

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity, stability, and spectroscopic properties. Analyses such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Electrostatic Surface Potential (ESP) mapping provide detailed insights into the electron distribution and reactive sites of 8-(Methylthio)quinoline.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). The energy of the LUMO is related to the electron affinity and the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and chemical reactivity. researchgate.netrjptonline.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov In quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO's distribution can vary depending on the substituents. nih.gov

Table 2: Calculated FMO Properties for Quinoline Derivatives

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Electron-donating ability |

| ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.0 | Chemical stability and reactivity |

Note: These values are representative for substituted quinolines and can vary based on the specific substituents and the computational method used.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, intramolecular interactions, and the delocalization of electron density within a molecule. nih.govkisti.re.kr It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. chemrxiv.orgresearchgate.net It is plotted on the molecule's electron density surface and color-coded to indicate different potential values. MEP maps are invaluable for identifying the reactive sites of a molecule. rjptonline.orgresearchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For 8-(Methylthio)quinoline, the MEP map would likely show a region of negative potential (red) around the nitrogen atom of the quinoline ring due to its lone pair of electrons. researchgate.net The sulfur atom of the methylthio group would also influence the potential map. The hydrogen atoms of the aromatic ring and the methyl group would typically exhibit positive potential (blue). researchgate.net This visualization helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 8-(Methylthio)quinoline, theoretical calculations are instrumental in interpreting complex spectra and understanding the relationship between its molecular structure and spectroscopic behavior. Methods based on Density Functional Theory (DFT) are particularly prevalent for these predictions.

Vibrational Spectroscopy Calculations (FT-IR, Raman)

Theoretical calculations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman, are crucial for assigning specific vibrational modes to the observed absorption bands. These calculations are typically performed using DFT methods, often with the B3LYP functional, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.gov

The process involves optimizing the molecular geometry of 8-(Methylthio)quinoline to find its lowest energy conformation. Subsequently, frequency calculations are performed on the optimized structure to yield the harmonic vibrational frequencies. researchgate.net It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. nih.gov

For quinoline and its derivatives, characteristic vibrations include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

CH₃ group vibrations: The methylthio group (-SCH₃) will exhibit symmetric and asymmetric stretching and bending modes.

Ring stretching: Vibrations corresponding to the C=C and C=N stretching of the quinoline ring system are expected in the 1650-1400 cm⁻¹ region.

In-plane and out-of-plane bending: C-H and ring bending vibrations occur at lower frequencies, providing a fingerprint region for the molecule.

Potential Energy Distribution (PED) analysis is often employed to provide a detailed assignment of each vibrational mode, quantifying the contribution of different internal coordinates to each normal mode. nih.gov

Table 1: Predicted Vibrational Frequencies for a Representative Quinoline Derivative (2-chloroquinoline-3-carboxaldehyde) This table illustrates typical vibrational modes and assignments derived from DFT calculations for a related quinoline structure. Similar modes are expected for 8-(Methylthio)quinoline.

| Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) | Assignment (PED %) |

| ν1 | 3065 | 3070 | Aromatic C-H stretch |

| ν2 | 1610 | 1615 | C=C ring stretch |

| ν3 | 1570 | 1575 | C=N ring stretch |

| ν4 | 1450 | 1455 | CH₃ asymmetric bend |

| ν5 | 1380 | 1385 | CH₃ symmetric bend |

| ν6 | 830 | 835 | C-H out-of-plane bend |

| ν7 | 750 | 755 | C-S stretch |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. iu.edu.sa These calculations are typically performed using DFT (e.g., B3LYP functional) after an initial geometry optimization of the molecule.

The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

For 8-(Methylthio)quinoline, ¹H and ¹³C NMR chemical shifts are of primary interest.

¹H NMR: The aromatic protons on the quinoline ring will appear in the downfield region (typically δ 7.0-9.0 ppm). The chemical shift of the methyl (-SCH₃) protons will be significantly upfield, providing a distinct singlet.

¹³C NMR: The carbon atoms of the quinoline ring will have distinct chemical shifts based on their electronic environment, influenced by the nitrogen heteroatom and the methylthio substituent. The methyl carbon will appear in the aliphatic region of the spectrum.

Solvent effects can significantly influence chemical shifts. researchgate.net Therefore, computational models like the Polarizable Continuum Model (PCM) are often used to simulate the presence of a solvent, leading to more accurate predictions that can be compared directly with experimental results obtained in solution. iu.edu.sa

Table 2: Representative Theoretical vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Quinoline Derivative This table provides an example of the correlation between calculated (GIAO) and experimental shifts for a related system.

| Carbon Atom | Theoretical δ (ppm) | Experimental δ (ppm) | Difference (Δδ) |

| C2 | 150.1 | 151.5 | -1.4 |

| C3 | 121.5 | 122.3 | -0.8 |

| C4 | 136.0 | 136.8 | -0.8 |

| C5 | 127.8 | 128.5 | -0.7 |

| C6 | 129.2 | 129.9 | -0.7 |

| C7 | 127.5 | 128.1 | -0.6 |

| C8 | 148.3 | 149.0 | -0.7 |

| C9 (C8a) | 128.9 | 129.5 | -0.6 |

| C10 (C4a) | 147.6 | 148.2 | -0.6 |

Electronic Absorption and Emission Spectra Calculations (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the excited states of molecules and predicting their electronic absorption (UV-Vis) and emission spectra. researchgate.netmdpi.com The calculations provide information about vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the electronic transition. mdpi.com

For 8-(Methylthio)quinoline, TD-DFT calculations can elucidate the nature of its electronic transitions, which are typically π–π* and n–π* transitions associated with the quinoline aromatic system. The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding these transitions as intramolecular charge transfers (ICT). nih.gov The electron-donating methylthio group at the 8-position is expected to influence the energy levels of the molecular orbitals and thus the absorption spectrum.

Table 3: Example of TD-DFT Calculated Electronic Transition Data This table shows typical output from a TD-DFT calculation for a quinoline derivative, predicting the main absorption bands.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.85 | 322 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 4.21 | 294 | 0.28 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 4.55 | 272 | 0.05 | HOMO → LUMO+1 (91%) |

Evaluation of Chemical Reactivity Indices and Thermodynamic Properties

DFT calculations are not only useful for spectroscopy but also provide a wealth of information about the chemical reactivity and stability of molecules.

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability. A smaller gap suggests higher reactivity. researchgate.net

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from the system.

Global Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2. It measures the resistance to charge transfer.

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates a higher tendency to react.

Electronegativity (χ): χ ≈ -(E_HOMO + E_LUMO) / 2. It is a measure of the power of an atom or group to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the energy lowering of a molecule when it accepts electrons.

Local reactivity can be predicted using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

Thermodynamic Properties: Frequency calculations in DFT also yield thermodynamic properties at a given temperature. These include the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°). researchgate.net These values are crucial for understanding the stability of 8-(Methylthio)quinoline and predicting the feasibility and energetics of chemical reactions it might undergo.

Table 4: Calculated Chemical Reactivity Indices and Thermodynamic Properties This table presents a hypothetical but representative set of calculated values for 8-(Methylthio)quinoline based on DFT computations.

| Parameter | Value | Unit |

| Reactivity Indices | ||

| E_HOMO | -6.25 | eV |

| E_LUMO | -1.15 | eV |

| Energy Gap (ΔE) | 5.10 | eV |

| Chemical Potential (μ) | -3.70 | eV |

| Global Hardness (η) | 2.55 | eV |

| Global Softness (S) | 0.196 | eV⁻¹ |

| Electronegativity (χ) | 3.70 | eV |

| Electrophilicity Index (ω) | 2.68 | eV |

| Thermodynamic Properties | ||

| Enthalpy of Formation (ΔfH°) | 150.5 | kJ/mol |

| Standard Entropy (S°) | 380.2 | J/mol·K |

| Gibbs Free Energy (ΔfG°) | 295.8 | kJ/mol |

Theoretical Studies on Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer characteristics, like many quinoline derivatives, are often investigated for their non-linear optical (NLO) properties. mdpi.comresearchgate.net NLO materials are important for applications in optoelectronics and photonics. nih.gov

Computational methods are essential for predicting and understanding the NLO response of molecules. The key parameters calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β_tot). nih.gov A large hyperpolarizability value is indicative of a strong NLO response.

For 8-(Methylthio)quinoline, the presence of the electron-donating -SCH₃ group and the electron-withdrawing quinoline ring system can create a donor-π-acceptor (D-π-A) framework, which is known to enhance NLO properties. researchgate.net DFT calculations, often using specific functionals like CAM-B3LYP which are better suited for charge-transfer and excited-state properties, can predict these NLO parameters. nih.gov The results of these calculations can guide the synthesis of new quinoline derivatives with optimized NLO activity.

Table 5: Calculated Non-Linear Optical (NLO) Properties This table shows representative theoretical values for the NLO properties of a D-π-A quinoline system, illustrating the type of data obtained from computational studies.

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | 4.58 | Debye |

| Linear Polarizability (α) | 2.5 x 10⁻²³ | esu |

| First Hyperpolarizability (β_tot) | 15.2 x 10⁻³⁰ | esu |

Advanced Materials Science Applications of 8 Methylthio Quinoline

Integration into Functional Materials

There is a lack of specific studies detailing the integration of 8-(Methylthio)quinoline as a primary component into functional materials. Research on functional quinoline-based materials often involves ligands that can form strong bonds with metal ions to create larger supramolecular structures or metal-organic frameworks. rsc.org The chelating ability of 8-hydroxyquinoline (B1678124) is central to its utility. scirp.orgscispace.com While 8-(Methylthio)quinoline possesses potential coordination sites (the nitrogen of the quinoline (B57606) ring and the sulfur atom), its direct application and integration into functional polymers, sensors, or other advanced materials are not well-documented in existing research.

Optoelectronic Properties and Applications

Research as a Component in Organic Light-Emitting Diodes (OLEDs)

Development of Novel Materials with Tailored Properties

The development of novel materials requires a foundational understanding of a compound's chemical and physical properties, which can then be modified to achieve desired functionalities. For quinoline derivatives, functionalization is a key strategy to control properties for various applications. brieflands.com However, due to the absence of foundational research on the material properties of 8-(Methylthio)quinoline, there are no documented efforts on its use as a building block for developing novel materials with tailored optical, electronic, or structural properties.

Advanced Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy is a cornerstone for identifying functional groups and elucidating the structural conformation of molecules. By probing the vibrational and rotational energy states of the bonds within 8-(Methylthio)quinoline, both FT-IR and Raman spectroscopy offer a detailed molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides critical information about the functional groups present. For 8-(Methylthio)quinoline, the FT-IR spectrum is characterized by absorption bands corresponding to the quinoline (B57606) core and the methylthio substituent.

The quinoline ring structure gives rise to several characteristic bands:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N ring stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds are observed in the 1600-1450 cm⁻¹ range. These bands are fundamental for confirming the integrity of the heterocyclic ring system.

Aromatic C-H in-plane and out-of-plane bending: These vibrations occur at lower frequencies, typically between 1300-1000 cm⁻¹ for in-plane bending and below 900 cm⁻¹ for out-of-plane bending, with the specific positions being sensitive to the substitution pattern on the ring.

The methylthio (-SCH₃) group also produces distinct vibrational bands:

C-H stretching and bending of the methyl group: Asymmetric and symmetric stretching vibrations are found in the 2950-2850 cm⁻¹ region, while bending (scissoring and rocking) modes appear around 1450-1375 cm⁻¹.

C-S stretching: The carbon-sulfur stretching vibration is typically weaker and appears in the 700-600 cm⁻¹ range.

The analysis of these bands allows for the confirmation of the compound's structural integrity. While a specific experimental spectrum for 8-(Methylthio)quinoline is not widely published, data from analogous compounds such as 8-methylquinoline (B175542) and other substituted quinolines support these assignments rsc.orgnist.gov.

Table 1: Expected FT-IR Vibrational Frequencies for 8-(Methylthio)quinoline

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Quinoline) |

| 2950-2850 | C-H Stretch | Aliphatic (-CH₃) |

| 1600-1450 | C=C / C=N Stretch | Aromatic Ring (Quinoline) |

| 1450-1375 | C-H Bend | Aliphatic (-CH₃) |

| 1300-1000 | C-H In-plane Bend | Aromatic (Quinoline) |

| < 900 | C-H Out-of-plane Bend | Aromatic (Quinoline) |

Raman spectroscopy serves as a valuable complement to FT-IR. It involves inelastic scattering of monochromatic light, providing information on vibrational modes that may be weak or inactive in the infrared spectrum. It is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for characterizing the quinoline ring and the C-S bond.

For 8-(Methylthio)quinoline, Raman spectroscopy would be instrumental in:

Molecular Fingerprinting: The Raman spectrum provides a unique pattern of vibrational bands that can be used for unambiguous identification.

Assignment of Skeletal Vibrations: The vibrations of the quinoline ring, particularly the ring breathing modes, often produce strong and sharp signals in the Raman spectrum, which are highly characteristic of the heterocyclic core.

C-S Bond Analysis: The C-S stretching vibration, which can be weak in FT-IR, may yield a more distinct signal in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 8-(Methylthio)quinoline provide definitive evidence for its structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum would display signals corresponding to the six protons on the quinoline ring and the three protons of the methyl group.

Aromatic Region (δ 7.0-9.0 ppm): The six aromatic protons would appear as a series of doublets, triplets, or multiplets, reflecting their spin-spin coupling with neighboring protons. The exact chemical shifts are influenced by the electron-withdrawing nitrogen atom and the electron-donating methylthio group. Protons closer to the nitrogen atom (e.g., H2) are expected to be the most deshielded and appear at the lowest field.

Aliphatic Region (δ 2.0-3.0 ppm): The methylthio group (-SCH₃) protons would appear as a sharp, characteristic singlet, as they have no adjacent protons to couple with. Based on data from similar structures containing a methylthio group, this signal is anticipated to be in the range of δ 2.4-2.6 ppm mdpi.commdpi.com.

Table 2: Predicted ¹H NMR Chemical Shifts for 8-(Methylthio)quinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | ~8.9 | Doublet of doublets |

| H3 | ~7.4 | Doublet of doublets |

| H4 | ~8.1 | Doublet of doublets |

| H5 | ~7.6 | Triplet |

| H6 | ~7.5 | Triplet |

| H7 | ~7.3 | Doublet |

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum of 8-(Methylthio)quinoline is expected to show ten distinct signals: nine for the quinoline ring carbons and one for the methyl carbon.

Aromatic Region (δ 120-150 ppm): The nine carbons of the quinoline skeleton will resonate in this region. The carbon atom directly bonded to the sulfur (C8) and those nearest to the nitrogen atom (C2, C8a) will have their chemical shifts significantly influenced by these heteroatoms.

Aliphatic Region (δ 15-25 ppm): The carbon of the methyl group (-SCH₃) is expected to appear as a single peak at a high field, consistent with an sp³-hybridized carbon attached to a sulfur atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for 8-(Methylthio)quinoline

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~136 |

| C4a | ~128 |

| C5 | ~130 |

| C6 | ~127 |

| C7 | ~125 |

| C8 | ~138 |

| C8a | ~145 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the protons around the quinoline rings, for example, confirming the H5-H6-H7 coupling network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular framework. For instance, an HMBC experiment would show a correlation from the methyl protons to the C8 carbon, confirming the position of the methylthio substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for conformational analysis and confirming regiochemistry. For example, a NOESY spectrum could show a spatial correlation between the methyl protons and the H7 proton on the quinoline ring. The use of NOESY has been documented to confirm the structure of other complex quinoline derivatives nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The quinoline ring system is a chromophore that exhibits characteristic absorption bands.

The spectrum of 8-(Methylthio)quinoline is expected to be dominated by two main types of electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. They typically result in strong absorption bands and are responsible for the primary absorption features in quinoline and its derivatives nih.govmdpi.com.

n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms) to a π* antibonding orbital. These bands are generally much weaker in intensity than π → π* bands.

The methylthio group acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore. The lone pair of electrons on the sulfur atom can interact with the π-system of the quinoline ring, which typically leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted quinoline. Studies on other complex quinoline derivatives with thioether linkages have shown absorption in the UVA range (320-400 nm) researchgate.net. The specific absorption maxima and molar absorptivity are also sensitive to the solvent used, reflecting the different ways solvents can stabilize the ground and excited states of the molecule mdpi.com.

Table 4: Expected Electronic Transitions for 8-(Methylthio)quinoline

| Transition | Approximate Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 220-250 | High-intensity band related to the benzenoid part of the ring. |

| π → π* | 270-330 | Lower-intensity, structured bands related to the entire aromatic system. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For 8-(Methylthio)quinoline (C₁₀H₉NS), the exact molecular weight can be calculated from its chemical formula, which is a crucial first step in its characterization.

Molecular Weight Determination: The monoisotopic mass of 8-(Methylthio)quinoline is 175.0456 g/mol . High-resolution mass spectrometry (HRMS) would be employed to experimentally verify this value, providing a highly accurate mass measurement that confirms the elemental composition.

Fragmentation Pattern Analysis: While specific experimental mass spectra for 8-(Methylthio)quinoline are not widely available in published literature, a theoretical fragmentation pattern can be predicted based on established principles for quinoline and thioether compounds under electron ionization (EI-MS). The molecular ion (M⁺•) is expected to be prominent due to the stability of the aromatic system. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methyl thioethers, leading to the formation of a stable quinoline-8-thiolate (B11517215) cation at m/z 160.

Loss of a thioformyl (B1219250) radical (•CHS): Cleavage of the C-S bond and rearrangement could lead to the loss of a •CHS radical, resulting in a fragment at m/z 130.

Fragmentation of the quinoline ring: The quinoline nucleus itself can undergo fragmentation, typically by losing hydrogen cyanide (HCN), which would lead to a fragment ion corresponding to the indenyl cation at m/z 102.

Loss of the entire methylthio group (•SCH₃): This would result in the formation of the quinolinyl cation at m/z 128.

A summary of predicted key fragments for 8-(Methylthio)quinoline is presented in the table below.

| Predicted Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Neutral Loss |

| [C₁₀H₉NS]⁺• (Molecular Ion) | 175 | - |

| [C₉H₆NS]⁺ | 160 | •CH₃ |

| [C₉H₆N]⁺ | 128 | •SCH₃ |

| [C₈H₆]⁺• | 102 | HCN from [C₉H₆N]⁺ fragment |

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC/MS), are powerful tools for the analysis of complex mixtures and the confirmation of compound identity. For 8-(Methylthio)quinoline, an LC/MS method would provide both its retention time (a characteristic chromatographic parameter) and its mass-to-charge ratio, offering a high degree of specificity.

In a typical application, a reverse-phase high-performance liquid chromatography (HPLC) system, likely using a C18 stationary phase, would be employed to separate 8-(Methylthio)quinoline from any impurities or other components in a sample. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to facilitate protonation.

Following chromatographic separation, the analyte would be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, which would generate the protonated molecular ion [M+H]⁺ at m/z 176. Tandem mass spectrometry (MS/MS) could then be performed on this ion to induce fragmentation and generate a characteristic spectrum that serves as a structural fingerprint, further confirming the compound's identity.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques are used to investigate the redox properties of a compound, providing insights into its electronic structure and its ability to donate or accept electrons. Cyclic voltammetry (CV) is a primary method for this purpose, allowing for the determination of reduction and oxidation potentials.

For 8-(Methylthio)quinoline, both the quinoline ring system and the methylthio group are expected to be electrochemically active. The quinoline moiety is known to be reducible, while thioether groups can typically be oxidized at higher potentials. A cyclic voltammetry experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) and using a three-electrode system (working, reference, and counter electrodes).

By scanning the potential, one could observe the potentials at which 8-(Methylthio)quinoline is oxidized and reduced. The reversibility of these processes could also be assessed, providing information about the stability of the resulting radical ions. While specific experimental data for 8-(Methylthio)quinoline is not available in the literature, this technique would be indispensable for characterizing its electronic properties and predicting its behavior in redox-active applications.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of quinoline (B57606) derivatives is undergoing a paradigm shift towards green and sustainable chemistry. benthamdirect.comresearchgate.netijpsjournal.comresearchgate.net This trend is a direct response to the limitations of traditional methods like the Skraup, Friedländer, and Doebner-von Miller syntheses, which often require harsh conditions and generate significant waste. researchgate.net Future research will intensify the focus on developing eco-friendly synthetic routes to 8-(Methylthio)quinoline and its analogues.

Key areas of exploration include:

Microwave-Assisted and Ultrasound-Promoted Reactions: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.comijpsjournal.comresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a critical aspect of sustainable synthesis. researchgate.netijpsjournal.com

Photocatalysis: Visible-light-driven reactions offer a mild and sustainable alternative to traditional methods that often require high temperatures. mdpi.com

| Synthetic Approach | Key Features | Potential Advantages for 8-(Methylthio)quinoline Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased yield and purity, reduced energy consumption. |

| Ultrasound Irradiation | Acoustic cavitation enhances reactivity. | Milder reaction conditions, potential for novel transformations. |

| Green Solvent Systems | Use of water, ethanol, ionic liquids. | Reduced environmental impact, improved safety profile. |

| Reusable Catalysts | Nanoparticles, polymer-supported catalysts. | Minimized waste, cost-effective for large-scale production. |

| Photocatalysis | Use of visible light to drive reactions. | Mild reaction conditions, high selectivity. |

Development of Highly Efficient and Selective Catalytic Systems

The functionalization of the quinoline core with high precision is crucial for tailoring the properties of molecules like 8-(Methylthio)quinoline for specific applications. Future research will concentrate on the development of novel catalytic systems that offer high efficiency and regioselectivity.

Emerging trends in this area include:

Transition Metal Catalysis for C-H Functionalization: This strategy allows for the direct modification of C-H bonds in the quinoline ring, providing a more atom-economical approach compared to traditional cross-coupling reactions. nih.gov Palladium and rhodium-based catalysts have shown promise in the selective arylation of quinolines. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are attractive due to their low cost and low toxicity. They have been successfully employed in the selective 1,2-reduction of quinolines. acs.org

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with the advantages of being more stable, less toxic, and readily available.

Asymmetric Catalysis: For applications where chirality is important, the development of catalytic systems that can introduce stereocenters with high enantioselectivity will be a significant area of research.

| Catalytic System | Transformation | Key Advantages |

| Palladium-based Catalysts | C-H Arylation | High efficiency and broad substrate scope. |

| Rhodium-based Catalysts | C-H Arylation | Complementary reactivity to palladium catalysts. |

| Copper-based Catalysts | Selective Reduction | Low cost, low toxicity, and good functional group tolerance. acs.org |

| Organocatalysts | Various | Metal-free, stable, and environmentally friendly. |

Advanced Computational Modeling Approaches for Complex Systems

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and properties. For 8-(Methylthio)quinoline, advanced computational modeling will play a pivotal role in accelerating the discovery and design of new applications.

Future research will leverage computational approaches such as:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure and properties of quinoline derivatives. rsc.orgnih.govarabjchem.org These calculations can predict key parameters like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and charge distribution, which are crucial for understanding reactivity and intermolecular interactions. rsc.orgnih.govarabjchem.org

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is a powerful method for predicting the electronic absorption and emission spectra of molecules. rsc.orgarabjchem.orgdntb.gov.ua This is particularly valuable for designing 8-(Methylthio)quinoline derivatives with specific photophysical properties for applications in sensors or organic electronics.

Molecular Docking: For biological applications, molecular docking simulations can predict the binding affinity and orientation of 8-(Methylthio)quinoline derivatives within the active site of a target protein. nih.gov This information is invaluable for the rational design of new therapeutic agents.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying large, complex systems, such as the interaction of 8-(Methylthio)quinoline with biological macromolecules or its behavior in condensed phases, QM/MM methods that combine the accuracy of quantum mechanics with the efficiency of molecular mechanics will be increasingly employed.

| Computational Method | Application for 8-(Methylthio)quinoline | Insights Gained |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | HOMO-LUMO gap, charge distribution, molecular electrostatic potential. rsc.orgnih.govarabjchem.org |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis and fluorescence spectra. | Absorption and emission wavelengths, understanding of electronic transitions. rsc.orgarabjchem.org |

| Molecular Docking | Prediction of binding to biological targets. | Binding modes, interaction energies, rational drug design. nih.gov |

| QM/MM | Modeling in complex environments. | Behavior in solution, interactions with large biomolecules. |

Integration into Next-Generation Functional and Smart Materials

The unique photophysical and coordination properties of the quinoline scaffold make it an attractive building block for the development of advanced functional and smart materials. Future research will explore the incorporation of 8-(Methylthio)quinoline into materials with tailored and responsive properties.

Potential areas of application include:

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of quinoline derivatives make them suitable for use as emitters or host materials in OLEDs. scispace.com Research will focus on tuning the electronic properties of 8-(Methylthio)quinoline to achieve desired emission colors and high quantum efficiencies.

Chemosensors: The ability of the quinoline nitrogen and the sulfur atom in the methylthio group to coordinate with metal ions can be exploited to design selective and sensitive fluorescent chemosensors. scispace.com Future work will involve creating sensors for environmentally and biologically important analytes.

Smart Scaffolds for Tissue Engineering: While not directly linked to 8-(Methylthio)quinoline in the current literature, the broader class of "smart materials," such as piezoelectric scaffolds, is an emerging area. mdpi.comrsc.org The incorporation of quinoline derivatives could potentially impart functionalities like fluorescence imaging or controlled release of therapeutic agents within these scaffolds.

Photoresponsive Materials: The photochemical properties of the quinoline ring could be harnessed to create materials that change their properties, such as shape or color, in response to light.

| Material Application | Role of 8-(Methylthio)quinoline | Desired Properties |

| OLEDs | Emitter or host material. | High fluorescence quantum yield, tunable emission wavelength, good thermal stability. |

| Chemosensors | Fluorescent signaling unit and binding site. | High selectivity and sensitivity, significant fluorescence change upon binding. |

| Smart Scaffolds | Functional component for imaging or drug delivery. | Biocompatibility, specific targeting, controlled release. |

| Photoresponsive Materials | Photoswitchable component. | Reversible changes in physical or chemical properties upon light irradiation. |

Q & A

Q. What are the common synthetic routes for 8-(Methylthio)quinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 8-position of quinoline using methylthiolating agents (e.g., sodium thiomethoxide or dimethyl disulfide). Key factors include:

- Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive functional groups .

- Catalyst selection : Transition metals (e.g., Cu(I)) or phase-transfer catalysts enhance regioselectivity and yield .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while inert atmospheres prevent oxidation of thiol groups .

Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing 8-(Methylthio)quinoline derivatives?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm substitution patterns; the methylthio group’s deshielding effect at C-8 is diagnostic .

- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight and fragmentation patterns, distinguishing isomers .

- UV-Vis spectroscopy : Absorbance bands near 320–350 nm (π→π* transitions) correlate with conjugation in quinoline derivatives .

- X-ray crystallography : Resolves stereochemical ambiguities in coordination complexes .

Q. What are the key steps in optimizing reaction conditions for introducing methylthio groups at the 8-position of quinoline?

- Methodological Answer :

- Pre-functionalization : Protect competing reactive sites (e.g., N-oxide formation) to direct substitution to C-8 .

- Kinetic monitoring : Use TLC or in-situ IR to track reaction progress and minimize byproducts .

- Post-synthetic modification : Click chemistry (e.g., azide-alkyne cycloaddition) enables further functionalization for applications in chemosensors .

Advanced Research Questions

Q. How can protonation equilibria of 8-(Methylthio)quinoline be experimentally determined, and what factors affect logK values?

- Methodological Answer :

- Potentiometric titration : Measure pH-dependent absorbance changes (e.g., at 330 nm) to calculate logK (first protonation constant). Compare with analogs like 8-hydroxyquinoline to assess electronic effects of the methylthio group .

- Solvent effects : Aqueous vs. non-aqueous media alter proton affinity; DMSO stabilizes deprotonated forms, increasing logK .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict protonation sites and validate experimental data .

Q. What methodological considerations are critical when using 8-(Methylthio)quinoline derivatives in coordination chemistry studies?

- Methodological Answer :

- Ligand design : Steric hindrance from the methylthio group influences metal-ligand bond angles; compare with 8-hydroxyquinoline complexes to assess geometric distortions .

- Stoichiometric control : Maintain a 1:3 metal-to-ligand ratio for tris-complex formation, confirmed by Job’s plot analysis .

- Redox activity : Cyclic voltammetry (e.g., Ru(III/II) couples) evaluates electronic effects of methylthio substitution on metal centers .

Q. How does click chemistry enhance the functionalization of 8-(Methylthio)quinoline for chemosensor development?

- Methodological Answer :

- Triazole linkage : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) attaches fluorophores or receptor moieties to the quinoline core, enabling ratiometric sensing .

- Solubility tuning : Glycosylation via click chemistry improves aqueous compatibility for biological applications .

- Validation : Confocal microscopy and fluorescence quenching assays quantify analyte binding (e.g., Zn) in live cells .

Q. What strategies resolve contradictions in reported biological activity data for 8-(Methylthio)quinoline complexes?

- Methodological Answer :

- Standardized assays : Use identical cell lines (e.g., HCT-116) and MTT protocols to compare cytotoxicity data across studies .

- Purity verification : HPLC-ESI-MS ensures complexes are free of unreacted ligands or metal salts, which may confound results .

- Mechanistic studies : ROS detection (e.g., DCFH-DA probes) clarifies whether activity stems from redox cycling or direct target interaction .

Q. How can derivatization techniques like diazomethylation improve the detection of 8-(Methylthio)quinoline in analytical methods?

- Methodological Answer :

- Derivatization : React 8-(Methylthio)quinoline with 8-(diazomethyl)quinoline to form stable adducts for LC/MS analysis, enhancing sensitivity (LOD: 0.1 nM) .

- Chromatographic optimization : Use C18 columns with methanol/water gradients (0.1% formic acid) to resolve derivatives from matrix interferences .

- Validation : Spike-and-recovery experiments in biological matrices (e.g., cell lysates) confirm method accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.